molecular formula C17H16N2O2S B2576862 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 862831-17-2

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2576862
M. Wt: 312.39
InChI Key: ARGSQLKEDIFCQD-UHFFFAOYSA-N
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Description

Indole and its derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . Thiophene was discovered as a contaminant in benzene .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding . Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Antifungal Applications

  • Derivatives similar to this compound have been found to have significant antifungal properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrate fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015).

Biological Activity in Crystal Structures

  • Compounds with a similar structure have been synthesized and shown to have moderate herbicidal and fungicidal activities. Their crystal structures were analyzed, providing insights into their potential biological applications (霍静倩 et al., 2016).

Anti-inflammatory Activity

  • Some derivatives, like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Evaluation

  • Research on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are structurally related, reveals their effectiveness as antimicrobial agents. These compounds have been found active against various microbial species (Gul et al., 2017).

Anticancer Activities

  • Some related acetamide derivatives have been investigated for their anticancer activities. These studies found compounds like 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives to show high activity against certain cancer cell lines, particularly melanoma (Duran & Demirayak, 2012).

Optoelectronic Properties

  • Thiazole-based polythiophenes, closely related in structure, have been analyzed for their optoelectronic properties. These studies provide valuable insights into the potential application of similar compounds in optoelectronic devices (Camurlu & Guven, 2015).

Muscarinic Agonist Activity

  • N-(silatran-1-ylmethyl)acetamides, which share some structural similarities, have been shown to possess partial muscarinic agonist activity. This suggests potential applications in neurological studies or treatments (Pukhalskaya et al., 2010).

Future Directions

The synthesis and characterization of novel thiophene and indole moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGSQLKEDIFCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

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